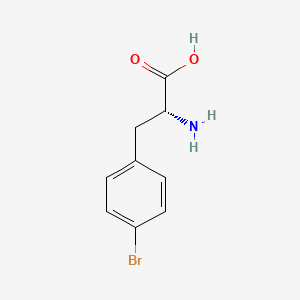

4-Bromo-D-phenylalanine

Description

BenchChem offers high-quality 4-Bromo-D-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-D-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMUHKUIQHFMTH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62561-74-4 | |

| Record name | (R)-2-amino-3-(4-bromophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-D-phenylalanine: Properties, Safety, and Application in Modern Drug Discovery

An In-depth Technical Guide for Researchers

This guide provides an in-depth analysis of 4-Bromo-D-phenylalanine, a crucial non-canonical amino acid, designed for professionals in research, drug development, and medicinal chemistry. We will explore its fundamental properties, provide a detailed breakdown of its safety profile, and illuminate its strategic applications, particularly in peptide synthesis, to enhance therapeutic agent development.

Introduction: The Strategic Advantage of 4-Bromo-D-phenylalanine

4-Bromo-D-phenylalanine is a derivative of the natural amino acid D-phenylalanine. The introduction of a bromine atom at the para-position of the phenyl ring imparts unique steric and electronic properties. This modification is not merely an incremental change; it provides researchers with a powerful tool to modulate the biological activity, stability, and pharmacokinetic profiles of peptides and other bioactive molecules.[1]

The D-configuration offers inherent resistance to enzymatic degradation by proteases within biological systems, which typically recognize L-amino acids. This significantly extends the in-vivo half-life of peptide-based therapeutics.[1] Furthermore, the bromine atom can influence binding affinity with biological targets and serves as a reactive handle for further chemical modifications, making 4-Bromo-D-phenylalanine an invaluable building block in modern drug discovery.[2][3] Its applications span the development of novel therapeutics for neurological disorders, oncology, and metabolic research.[2][3]

Core Chemical and Physical Properties

Accurate identification and understanding of a compound's physical properties are paramount for its effective use in research. The primary identifier for 4-Bromo-D-phenylalanine is its CAS (Chemical Abstracts Service) number: 62561-74-4 .[2][4] It is critical to distinguish this from the L-enantiomer (CAS: 24250-84-8) and the racemic DL-mixture (CAS: 14091-15-7).[5][6]

| Property | Value | Source(s) |

| CAS Number | 62561-74-4 | [2][4] |

| Molecular Formula | C₉H₁₀BrNO₂ | [2][4] |

| Molecular Weight | 244.09 g/mol | [2][4][6] |

| Appearance | White to off-white powder/solid | [2][3] |

| Melting Point | 216 - 222 °C | [2] |

| Synonyms | (2R)-2-amino-3-(4-bromophenyl)propanoic acid, H-D-Phe(4-Br)-OH, p-Bromo-D-phenylalanine | [2][4] |

| Storage Temperature | 0 - 8 °C | [2][3] |

Comprehensive Safety Data Sheet (SDS) Analysis

A rigorous understanding of safety protocols is non-negotiable. The following analysis synthesizes data from multiple supplier safety data sheets to provide a comprehensive overview for safe handling and storage.

Hazard Identification

According to the Globally Harmonized System (GHS), 4-Bromo-D-phenylalanine is classified with the following hazards:

The corresponding signal word is Warning .[6][7] Researchers must handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory tract irritation |

First-Aid and Emergency Procedures

In case of exposure, the following first-aid measures should be implemented immediately:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[7]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, consult a physician.[7]

-

Eye Contact: Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

-

Ingestion: If swallowed, seek immediate medical assistance. Do not induce vomiting unless directed by medical personnel.[8]

Protocols for Safe Handling and Storage

Adherence to proper handling and storage protocols is essential for ensuring laboratory safety and maintaining the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust.[9][10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][8]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8][12]

-

The recommended storage temperature is refrigerated (0-8°C).[2][6]

-

Keep away from incompatible materials such as strong oxidizing agents.[5][8]

-

Some suppliers recommend storing under an inert gas as the material may be hygroscopic.[5]

Key Applications in Drug Development and Research

The unique characteristics of 4-Bromo-D-phenylalanine make it a versatile tool for scientists.

-

Peptide Synthesis and Therapeutics: It is a fundamental building block in peptide synthesis.[3] Its D-configuration enhances resistance to enzymatic degradation, while the bromo-phenyl side chain can increase binding affinity and lipophilicity, leading to more potent and selective therapeutic agents.[1]

-

Enzyme Inhibition and Receptor Binding: The compound is used extensively in studies focused on enzyme inhibition and receptor binding.[2] The bromine atom acts as a heavy atom probe in X-ray crystallography and can form halogen bonds, providing specific interactions within protein binding pockets.

-

Biochemical Research: Researchers use this compound to investigate protein folding, protein-ligand interactions, and other complex biological processes.[3][13] It can be incorporated into proteins to serve as a probe for studying structure-activity relationships.[13]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized, step-by-step protocol for the incorporation of Boc-4-bromo-D-phenylalanine into a peptide sequence using manual solid-phase synthesis. The causality behind the choice of a Boc (tert-butyloxycarbonyl) protecting group is its stability to many reagents and its clean removal with mild acid, a cornerstone of this synthesis strategy.

Workflow: Boc-SPPS Cycle for 4-Bromo-D-phenylalanine Incorporation

Caption: Workflow for Boc-based solid-phase peptide synthesis.

Methodology:

-

Resin Preparation: Start with a suitable solid support (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid, which is N-terminally Boc-protected.

-

Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% TFA/DCM) for 20-30 minutes. This exposes the free amine for the next coupling step.

-

Washing: Thoroughly wash the resin to remove residual TFA and the cleaved Boc-group. A typical wash cycle is DCM (3x), isopropanol (IPA) (1x), and DCM (3x).

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the amine by treating the resin with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM (e.g., 5-10% DIEA/DCM) for 5-10 minutes. This is crucial for an efficient subsequent coupling reaction.

-

Washing: Wash the resin with DCM (3x) to remove excess DIEA.

-

Coupling: Prepare the coupling solution. Dissolve Boc-4-bromo-D-phenylalanine and a coupling agent like HBTU/HOBt in N,N-dimethylformamide (DMF). Add DIEA and then add this activated mixture to the resin. Allow the reaction to proceed for 1-2 hours. The bromine on the phenyl ring is stable to these standard coupling conditions.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the synthesis is complete, cleave the full peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

This self-validating protocol includes washing and neutralization steps that are critical for driving the reaction to completion at each stage, ensuring a high-purity final product.

Conclusion

4-Bromo-D-phenylalanine is a high-value chemical tool for scientists and researchers in drug discovery. Its unique combination of stereochemical stability and the versatile functionality of the bromine atom allows for the rational design of peptide-based therapeutics with improved efficacy and pharmacokinetic properties. A thorough understanding of its chemical properties and strict adherence to the safety protocols outlined in its SDS are essential for its effective and safe utilization in the laboratory. As peptide-based drugs continue to gain prominence, the strategic incorporation of non-canonical amino acids like 4-Bromo-D-phenylalanine will remain a cornerstone of innovative therapeutic development.

References

-

Understanding the Role of D-4-Bromophenylalanine in Peptide Design . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthesis method for 4-bromo-o-phenylenediamine.

-

Dl-Phenylalanine Safety Data Sheet . Breckland Scientific Supplies Ltd. [Link]

-

The Versatility of Acetyl-4-bromo-DL-phenylalanine in Biochemical and Material Science Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application . PubMed. [Link]

-

(R)-2-amino-3-(4-bromophenyl)propionic acid . PubChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-2-amino-3-(4-bromophenyl)propionic acid | C9H10BrNO2 | CID 671215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. p-Bromo- DL -phenylalanine 99 14091-15-7 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.ca [fishersci.ca]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Metabolic Stability of Peptides Containing 4-Bromo-D-phenylalanine

Introduction: The Challenge of Peptide Therapeutics and the Promise of Unnatural Amino Acids

Peptide-based therapeutics represent a rapidly growing class of drugs, offering high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, leading to short in vivo half-lives.[1] This instability is primarily due to rapid degradation by proteases, which are enzymes that break down proteins and peptides.[2] To overcome this significant hurdle, medicinal chemists have explored various strategies, including the incorporation of unnatural amino acids into peptide sequences. One such strategy is the substitution of a natural L-amino acid with its D-enantiomer, which can confer remarkable resistance to proteolysis.[3] This guide focuses on a specific unnatural amino acid, 4-Bromo-D-phenylalanine, and provides a comprehensive overview of its role in enhancing the metabolic stability of peptides.

The introduction of 4-Bromo-D-phenylalanine into a peptide sequence is a strategic decision rooted in fundamental principles of enzymology. Proteases exhibit a high degree of stereospecificity, meaning they are evolved to recognize and cleave peptide bonds flanked by L-amino acids.[2] The D-configuration of 4-Bromo-D-phenylalanine presents a stereochemically "unnatural" structure that hinders the binding of the peptide into the active site of these enzymes, thereby significantly reducing the rate of degradation.[4] Furthermore, the bromine atom on the phenyl ring can introduce unique electronic and steric properties that may influence peptide conformation and receptor binding.[4]

This technical guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the principles and methodologies for evaluating the metabolic stability of peptides containing 4-Bromo-D-phenylalanine. We will delve into the causality behind experimental choices, provide detailed protocols for key in vitro stability assays, and discuss the interpretation of the resulting data.

The Structural Rationale: 4-Bromo-D-phenylalanine

The decision to incorporate 4-Bromo-D-phenylalanine into a peptide backbone is driven by its unique structural features that directly address the primary liability of peptide drugs: susceptibility to enzymatic degradation.

Caption: Workflow for a typical in vitro plasma stability assay.

Detailed Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the test peptide (e.g., 10 mM in DMSO).

-

Thaw pooled human plasma (containing an anticoagulant such as heparin or EDTA) at 37°C.

-

-

Incubation:

-

Pre-warm the plasma to 37°C.

-

Initiate the reaction by adding the peptide stock solution to the plasma to achieve a final concentration (e.g., 1-10 µM).

-

Incubate the mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

-

-

Reaction Quenching:

-

Immediately terminate the enzymatic reaction by adding the aliquot to a quenching solution, typically cold acetonitrile containing an internal standard. [5]The internal standard is a compound of known concentration used to normalize for variations in sample processing and instrument response.

-

-

Sample Processing:

-

Vortex the quenched samples to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Develop an LC-MS/MS method to separate the parent peptide from its degradation products and quantify its concentration. [6]7. Data Analysis:

-

Plot the percentage of the parent peptide remaining at each time point.

-

Calculate the in vitro half-life (t½) by fitting the data to a first-order decay model.

-

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a peptide to metabolism by enzymes primarily located in the liver, the main site of drug metabolism. [7]Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.

Experimental Workflow:

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Detailed Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the test peptide.

-

Prepare a suspension of liver microsomes (from the species of interest, e.g., human, rat) in a suitable buffer.

-

Prepare a solution of the NADPH-regenerating system, which provides the necessary cofactor for CYP enzyme activity.

-

-

Incubation:

-

Pre-warm the microsomal suspension to 37°C.

-

Add the peptide stock solution to the microsomes and pre-incubate for a short period.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

-

Time-Point Sampling and Quenching:

-

Follow the same procedure as in the plasma stability assay, taking aliquots at specified time points and quenching the reaction with cold acetonitrile containing an internal standard.

-

-

Sample Processing and LC-MS/MS Analysis:

-

Follow the same procedures for protein precipitation, centrifugation, and LC-MS/MS analysis as described for the plasma stability assay.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent peptide remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize the peptide.

-

Data Interpretation and Case Study

The primary output of these stability assays is the in vitro half-life (t½), which provides a quantitative measure of how quickly the peptide is degraded. A longer half-life indicates greater metabolic stability.

Illustrative Case Study:

To demonstrate the impact of incorporating 4-Bromo-D-phenylalanine, consider a hypothetical therapeutic peptide, "Peptide-L-Phe," and its analogue, "Peptide-D-Br-Phe," where the L-phenylalanine residue at a known protease cleavage site has been replaced with 4-Bromo-D-phenylalanine.

Table 1: Comparative In Vitro Metabolic Stability Data

| Peptide | Plasma Half-life (t½, min) | Liver Microsomal Half-life (t½, min) |

| Peptide-L-Phe | 12 | 8 |

| Peptide-D-Br-Phe | > 240 | 185 |

Note: The data presented in this table is illustrative and based on typical stability enhancements observed with D-amino acid substitutions.[3][5]

In this case study, the native Peptide-L-Phe is rapidly degraded in both plasma and liver microsomes, with half-lives of 12 and 8 minutes, respectively. Such rapid degradation would likely render the peptide ineffective in vivo. In contrast, the incorporation of 4-Bromo-D-phenylalanine in Peptide-D-Br-Phe results in a dramatic increase in metabolic stability. The half-life in plasma is extended to over 240 minutes, and the liver microsomal half-life is increased to 185 minutes. This substantial improvement in stability is a direct consequence of the D-amino acid's ability to resist proteolytic cleavage.

Identification of Degradation Products

Beyond quantifying the disappearance of the parent peptide, it is crucial to identify the degradation products to understand the metabolic pathways. High-resolution mass spectrometry is a powerful tool for this purpose. [2]By analyzing the mass-to-charge ratio of the fragments, the specific cleavage sites on the peptide backbone can be determined. This information is invaluable for guiding further peptide optimization efforts.

Conclusion and Future Perspectives

The incorporation of 4-Bromo-D-phenylalanine is a highly effective strategy for enhancing the metabolic stability of peptide-based drug candidates. The D-configuration of this unnatural amino acid provides a robust defense against proteolytic degradation, a primary obstacle in the development of peptide therapeutics. The in vitro plasma and liver microsomal stability assays are essential tools for quantitatively assessing the impact of such modifications.

As the field of peptide drug discovery continues to advance, the strategic use of unnatural amino acids like 4-Bromo-D-phenylalanine will be instrumental in designing next-generation therapeutics with improved pharmacokinetic profiles and enhanced clinical efficacy. Further research into the interplay between halogenation, stereochemistry, and peptide conformation will undoubtedly unlock new avenues for creating more potent and durable peptide medicines.

References

-

D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020). Frontiers in Microbiology. Available at: [Link]

-

Understanding the Role of D-4-Bromophenylalanine in Peptide Design. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- This reference is not explicitly cited in the text but provides relevant background inform

- This reference is not explicitly cited in the text but provides relevant background inform

-

A biomimetic approach for enhancing the in vivo half-life of peptides. (2014). Proceedings of the National Academy of Sciences. Available at: [Link]

-

A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. (2025). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. (2020). Molecules. Available at: [Link]

- This reference is not explicitly cited in the text but provides relevant background inform

-

D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020). Frontiers in Microbiology. Available at: [Link]

-

Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. (2021). International Journal of Molecular Sciences. Available at: [Link]

Sources

- 1. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of 4-Bromo-D-phenylalanine Derivatives

Introduction: The Emergence of 4-Bromo-D-phenylalanine in Drug Discovery

4-Bromo-D-phenylalanine (4-Br-D-Phe) is a synthetic amino acid derivative that is gaining significant interest in the fields of medicinal chemistry and drug development.[1] Its structure, which incorporates a bromine atom at the para position of the phenyl ring of D-phenylalanine, imparts unique chemical properties that make it a valuable tool for creating novel therapeutics.[1] The introduction of the halogen atom can modulate the compound's reactivity, lipophilicity, and metabolic stability, potentially leading to enhanced pharmacological activity and improved pharmacokinetic profiles of parent drug molecules.[1] This guide provides a comprehensive overview of the key considerations and methodologies for evaluating the bioavailability and pharmacokinetics of 4-Bromo-D-phenylalanine derivatives, intended for researchers, scientists, and professionals in drug development.

Part 1: Theoretical Framework and Predictive Analysis

Before embarking on extensive experimental studies, a thorough theoretical analysis can provide valuable insights into the potential pharmacokinetic profile of a 4-Bromo-D-phenylalanine derivative.

Physicochemical Properties and Lipinski's Rule of Five

A fundamental starting point is the assessment of the physicochemical properties of the derivative . Parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are critical determinants of oral bioavailability. Lipinski's "Rule of Five" serves as a useful guideline to predict the druglikeness of a compound for oral administration.[2][3][4][5]

| Property | Guideline (Lipinski's Rule of Five) | 4-Bromo-L-phenylalanine Properties |

| Molecular Weight | ≤ 500 Da | 244.08 g/mol |

| LogP (octanol-water partition coefficient) | ≤ 5 | -0.4 |

| Hydrogen Bond Donors | ≤ 5 | 2 |

| Hydrogen Bond Acceptors | ≤ 10 | 3 |

Table 1: Physicochemical properties of 4-Bromo-L-phenylalanine in the context of Lipinski's Rule of Five. Data from PubChem.[6]

As illustrated in Table 1, the parent compound 4-Bromo-L-phenylalanine adheres to Lipinski's Rule of Five, suggesting a higher likelihood of good oral absorption and permeability. However, it is crucial to evaluate each new derivative individually, as modifications can significantly alter these properties.

In Silico ADME Modeling

Computational, or in silico, models offer a rapid and cost-effective means of predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[7][8][9][10] These models utilize algorithms based on the chemical structure of the compound to forecast its behavior in the body. For 4-Bromo-D-phenylalanine derivatives, in silico tools can predict:

-

Intestinal Absorption: Likelihood of absorption from the gastrointestinal tract.

-

Blood-Brain Barrier Permeability: Potential to cross into the central nervous system.

-

Plasma Protein Binding: Extent of binding to plasma proteins, which affects the free drug concentration.

-

Metabolic Stability: Susceptibility to metabolism by enzymes such as Cytochrome P450s.

While these predictions are valuable for initial screening, they must be validated through experimental studies.

Part 2: In Vitro Assessment of Bioavailability

In vitro models provide a controlled environment to investigate specific aspects of a drug's absorption and potential for transport across biological membranes.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal absorption of drugs.[11][12] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Caption: Workflow for Caco-2 Permeability Assay.

The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the Caco-2 monolayer. By measuring transport in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, an efflux ratio can be determined. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for efflux transporters, such as P-glycoprotein, which can limit its absorption.

Part 3: In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a drug candidate in a living system. Rodent models, such as rats and mice, are commonly used in early-stage drug development.

Study Design for an Oral Bioavailability Study in Rodents

A well-designed in vivo study is critical for obtaining reliable pharmacokinetic data.

-

Animal Model: Sprague-Dawley or Wistar rats are commonly used.

-

Dosing:

-

Oral (PO): Administration by oral gavage to assess absorption.

-

Intravenous (IV): Administration to determine the drug's disposition without the absorption phase, which is necessary for calculating absolute bioavailability.

-

-

Dose Levels: At least one dose level should be tested.

-

Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Bioanalysis: Plasma concentrations of the 4-Bromo-D-phenylalanine derivative are quantified using a validated analytical method, typically LC-MS/MS.

Caption: Workflow for a rodent oral bioavailability study.

Pharmacokinetic Parameters

The following key pharmacokinetic parameters are determined from the plasma concentration-time data:

-

AUC (Area Under the Curve): A measure of total drug exposure over time.[13][14][15]

-

t1/2 (Half-life): Time required for the plasma concentration to decrease by half.

-

F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Tissue Distribution Studies

To understand where the 4-Bromo-D-phenylalanine derivative distributes in the body, tissue distribution studies can be performed. This typically involves administering a radiolabeled version of the compound to rodents and measuring the radioactivity in various tissues at different time points.[16]

Part 4: Metabolism of 4-Bromo-D-phenylalanine Derivatives

Understanding the metabolic fate of a drug candidate is crucial for assessing its safety and efficacy.

Expected Metabolic Pathways

While specific metabolic data for 4-Bromo-D-phenylalanine is limited, we can infer potential pathways based on the metabolism of D-amino acids and brominated compounds.

-

D-Amino Acid Oxidase (DAO): D-amino acids in mammals are primarily metabolized by D-amino acid oxidase (DAO), an enzyme that catalyzes oxidative deamination.[11][17][18][19][20] This process would convert 4-Bromo-D-phenylalanine to its corresponding α-keto acid, 4-bromophenylpyruvic acid.

-

Debromination: The bromine atom may be susceptible to metabolic removal through oxidative or reductive debromination processes. This could lead to the formation of D-phenylalanine or other hydroxylated metabolites.

Caption: Potential metabolic pathways of 4-Bromo-D-phenylalanine.

In Vitro Metabolism Studies

To experimentally investigate the metabolic stability and identify metabolites, in vitro systems are employed:

-

Liver Microsomes: Contain a high concentration of Cytochrome P450 enzymes and are used to assess Phase I metabolism.

-

Hepatocytes: Intact liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more complete picture of metabolism.

Part 5: Analytical Methodologies

Accurate and sensitive analytical methods are the cornerstone of any pharmacokinetic study.

Sample Preparation

Biological samples such as plasma and tissue homogenates require processing to remove proteins and other interfering substances before analysis. Common techniques include:

-

Protein Precipitation: Using organic solvents like acetonitrile to precipitate proteins.

-

Liquid-Liquid Extraction: Separating the analyte of interest into an immiscible organic solvent.

-

Solid-Phase Extraction: Using a solid sorbent to selectively retain and elute the analyte.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[12][21][22][23][24] A validated LC-MS/MS method should be established for the 4-Bromo-D-phenylalanine derivative, including the determination of linearity, accuracy, precision, and stability.

Conclusion

The evaluation of the bioavailability and pharmacokinetics of 4-Bromo-D-phenylalanine derivatives requires a multi-faceted approach, integrating theoretical predictions, in vitro assays, and in vivo studies. While direct pharmacokinetic data for these specific compounds are not yet widely available, the methodologies outlined in this guide provide a robust framework for their comprehensive assessment. A thorough understanding of the ADME properties of these novel derivatives is paramount for their successful development into safe and effective therapeutic agents.

References

-

Science.gov. (n.d.). pharmacokinetic parameters cmax: Topics by Science.gov. Retrieved from [Link]

-

Endrenyi, L., & Tothfalusi, L. (1997). Choice of characteristics and their bioequivalence ranges for the comparison of absorption rates of immediate-release drug formulations. Journal of pharmaceutical sciences, 86(5), 573–579. Retrieved from [Link]

-

Cimbora-Zovko, T., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Molecules, 29(13), 3042. Retrieved from [Link]

-

ResearchGate. (n.d.). D-Amino Acids : Physiology, Metabolism, and Application | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214. PubChem. Retrieved from [Link]

-

Barrento, S., et al. (2016). Experimental determination of the oral bioavailability and bioaccessibility of lead particles. Environmental Pollution, 214, 351-359. Retrieved from [Link]

-

ResearchGate. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

-

Dadachova, E., et al. (2018). Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics. Methods in molecular biology (Clifton, N.J.), 1827, 223–230. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemical Properties of Human D-Amino Acid Oxidase. PubMed Central. Retrieved from [Link]

-

Parnas, M. L., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1181–1186. Retrieved from [Link]

-

ResearchGate. (2014). Advancements in Predictive In Silico Models for ADME. Retrieved from [Link]

-

Benet, L. Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. Pharmaceutical research, 28(5), 946–957. Retrieved from [Link]

-

Kimura, R., et al. (2011). D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study. The Journal of toxicological sciences, 36(5), 659–670. Retrieved from [Link]

-

Godfrey, K. R., & Arundel, P. A. (2012). Finding T max and C max in Multicompartmental Models. Computational and mathematical methods in medicine, 2012, 974230. Retrieved from [Link]

-

ClinicalTrials.gov. (2019). A Phase I, 2-Part, Open-Label Study to Investigate the Safety, Tolerability, and Pharmacokinetics of Multiple Do. Retrieved from [Link]

-

Kim, B., et al. (2006). Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(12), 1845–1849. Retrieved from [Link]

-

SciSpace. (n.d.). D-Amino acid oxidase: Physiological role and applications. Retrieved from [Link]

-

ResearchGate. (2011). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Comparison of the Tissue Distribution of a Long-Circulating Glucagon-like Peptide-1 Agonist Determined by Positron Emission Tomography and Quantitative Whole-Body Autoradiography. PubMed Central. Retrieved from [Link]

-

van de Waterbeemd, H., & Gifford, E. (2003). Predicting ADME properties in silico: methods and models. Nature reviews. Drug discovery, 2(3), 192–204. Retrieved from [Link]

-

Nakada, T., et al. (2020). Interaction of Halogenated Tyrosine/Phenylalanine Derivatives with Organic Anion Transporter 1 in the Renal Handling of Tumor Imaging Probes. Pharmaceuticals (Basel, Switzerland), 13(10), 282. Retrieved from [Link]

-

ResearchGate. (n.d.). Lipinski's "Rule of five." | Download Scientific Diagram. Retrieved from [Link]

-

Sasabe, J., et al. (2023). Mammals sustain amino acid homochirality against chiral conversion by symbiotic microbes. Proceedings of the National Academy of Sciences of the United States of America, 120(15), e2218360120. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemical studies on the metabolic activation of halogenated alkanes. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2023). Luvadaxistat: A Novel Potent and Selective D-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia. Retrieved from [Link]

-

Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

-

spectrapluss.com. (n.d.). Stable Isotopes for Quantitative Proteomics. Retrieved from [Link]

-

ResearchGate. (2019). D-Amino acids in biological systems. Retrieved from [Link]

-

ResearchGate. (2004). Biological role of D-amino acid oxidase and D-aspartate oxidase: Effects of D-amino acids. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

-

Taylor & Francis Online. (2018). D-amino acids in nature, agriculture and biomedicine. Retrieved from [Link]

-

Frontiers. (n.d.). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Retrieved from [Link]

-

MDPI. (n.d.). Alleviation of Ulcerative Colitis in Mice by Individual Fermentation of Periplaneta americana Powder with L. bulgaricus SN22 and S. thermophilus SN05. Retrieved from [Link]

-

ScienceDirect. (n.d.). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Retrieved from [Link]

-

Frontiers. (n.d.). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Retrieved from [Link]

-

CDR - Center for Drug Research. (n.d.). Predictive/in Silico ADME. Retrieved from [Link]

-

agilent.com. (n.d.). Ammino-acid-concentraion-by-LC-MS.pdf. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacokinetics properties of L-Phenylalanine. | Download Scientific Diagram. Retrieved from [Link]

-

YouTube. (2018). Sample preparation in a bioanalytical workflow – part 1. Retrieved from [Link]

-

Kim, M. H., et al. (2015). A Novel Concept of Amino Acid Supplementation to Improve the Growth of Young Malnourished Male Rats. Journal of medicinal food, 18(10), 1152–1158. Retrieved from [Link]

-

ResearchGate. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 4-Bromo-DL-phenylalanine, 99%, Thermo Scientific. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Sample Preparation for LC‐MS Bioanalysis of Peptides. Retrieved from [Link]

-

University of Kentucky. (2020). Oral Gavage Delivery of Stable Isotope Tracer for in Vivo Metabolomics. UKnowledge. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 12. jianhaidulab.com [jianhaidulab.com]

- 13. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 14. Choice of characteristics and their bioequivalence ranges for the comparison of absorption rates of immediate-release drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Finding Tmax and Cmax in Multicompartmental Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cigb.edu.cu [cigb.edu.cu]

- 24. semanticscholar.org [semanticscholar.org]

Methodological & Application

Enzymatic resolution methods for producing chiral 4-Bromo-D-phenylalanine

Application Note: Enzymatic Resolution Strategies for Chiral 4-Bromo-D-Phenylalanine

Abstract

4-Bromo-D-phenylalanine (4-Br-D-Phe) is a critical non-canonical amino acid used as a chiral building block in the synthesis of peptide therapeutics, enzyme inhibitors, and cross-coupling precursors for drug discovery.[1][2][3] While chemical synthesis (e.g., Strecker synthesis followed by resolution) often suffers from low yields and harsh conditions, enzymatic resolution offers superior enantiopurity (>99% ee) and mild operating conditions. This guide details two distinct biocatalytic protocols: the Hydantoinase Process (Dynamic Kinetic Resolution) for scalable, high-yield production, and the Acylase-Mediated Kinetic Resolution for accessible laboratory-scale synthesis.

Introduction & Mechanistic Principles

The production of D-amino acids poses a unique challenge as natural protein synthesis machinery exclusively utilizes L-isomers. Biocatalysis overcomes this by exploiting enzymes with strict stereospecificity.

The Two Primary Approaches

-

Dynamic Kinetic Resolution (DKR) - The "Hydantoinase Process":

-

Concept: Utilizes a cascade of three enzymes to convert a racemic starting material (hydantoin) entirely into the D-amino acid.[1]

-

Advantage: Theoretical yield is 100% (vs. 50% for standard resolution) because the unreacted L-substrate is continuously racemized.

-

Best For: Industrial scale-up, cost efficiency, and atom economy.[1]

-

-

Kinetic Resolution (KR) - The "Acylase Route":

-

Concept: Uses an L-selective Aminoacylase to hydrolyze the L-enantiomer from a racemic N-acetyl mixture. The desired D-enantiomer remains as the unreacted N-acetyl derivative.

-

Advantage: Uses inexpensive, commercially available enzymes (e.g., Aspergillus melleus acylase).

-

Best For: Laboratory scale, quick access to material, and when specific D-selective enzymes are unavailable.

-

Method A: The Hydantoinase Process (Industrial Standard)

This method couples chemical or enzymatic racemization with stereoselective hydrolysis. It is the preferred route for multi-gram to kilogram synthesis of 4-Br-D-Phe.

Reaction Pathway Visualization

Figure 1: The "Hydantoinase Process" converts racemic hydantoin to D-amino acid via a coupled racemization-hydrolysis cascade.[1][4][5]

Protocol: Hydantoinase-Mediated Synthesis

Materials:

-

Substrate: DL-5-(4-bromobenzyl)hydantoin (prepared via Bucherer-Bergs reaction from 4-bromobenzaldehyde).

-

Biocatalyst: Recombinant E. coli expressing D-hydantoinase (e.g., from Bacillus stearothermophilus) and D-carbamoylase (e.g., from Agrobacterium tumefaciens). Alternatively, commercial "D-Hydantoinase" enzyme kits.

-

Buffer: 0.1 M Potassium Phosphate (KPi), pH 8.5.

-

Cofactor: MnCl₂ (1 mM) is often required for hydantoinase stability.

Step-by-Step Procedure:

-

Substrate Preparation: Suspend DL-5-(4-bromobenzyl)hydantoin (50 g/L) in 0.1 M KPi buffer (pH 8.5). The substrate has low solubility; the reaction proceeds as a suspension.

-

Biocatalyst Addition: Add the crude enzyme extract or whole resting cells (10-20 g wet weight/L). Add MnCl₂ to a final concentration of 1 mM.

-

Reaction: Incubate at 40°C with overhead stirring (200 rpm) under a nitrogen atmosphere (to prevent oxidative side reactions, though less critical here than for oxidases).

-

Note: At pH 8.5, chemical racemization of the hydantoin occurs spontaneously, but adding a Hydantoin Racemase significantly speeds up the conversion of the L-isomer to the D-isomer.

-

-

Monitoring: Monitor consumption of the hydantoin and formation of N-carbamoyl intermediate via HPLC (C18 column).

-

Termination: Once conversion >98% (typically 24-48 h), stop the reaction by heating to 80°C for 10 mins or by acidifying to pH 4.0.

-

Purification:

-

Filter off biomass.

-

Apply the filtrate to a cation exchange resin (e.g., Dowex 50W).

-

Wash with water to remove N-carbamoyl intermediates (if any remain).

-

Elute 4-Br-D-Phe with 1 M NH₄OH.

-

Concentrate and crystallize from water/ethanol.

-

Method B: Acylase-Mediated Kinetic Resolution (Lab Standard)

This method is ideal when specific D-hydantoinase enzymes are not available. It relies on the commercially ubiquitous Aminoacylase I (usually L-selective) to "subtract" the L-isomer, leaving the D-precursor behind.

Workflow Visualization

Figure 2: Kinetic Resolution workflow using L-Aminoacylase I. The D-enantiomer is isolated from the unreacted substrate.

Protocol: Acylase I Resolution

Materials:

-

Substrate: N-Acetyl-DL-4-bromo-phenylalanine (Synthesized by acetylating racemic 4-Br-Phe with acetic anhydride).

-

Enzyme: Aminoacylase I from Aspergillus melleus (Sigma-Aldrich/Merck).

-

Buffer: 0.1 M Phosphate Buffer, pH 7.5.

-

Additives: CoCl₂ (0.5 mM) acts as an activator.

Step-by-Step Procedure:

-

Reaction Setup: Dissolve 10 g of N-Acetyl-DL-4-Br-Phe in 200 mL of 0.1 M Phosphate Buffer (pH 7.5). Adjust pH with NaOH if necessary.

-

Enzyme Activation: Add CoCl₂ (final conc. 0.5 mM). Add 100 mg of Aminoacylase I powder.

-

Incubation: Incubate at 37°C with gentle shaking. Maintain pH at 7.5 by periodic addition of 1 M NaOH (or use a pH-stat titrator).

-

Completion: The reaction stops at 50% conversion (theoretical maximum for KR). This typically takes 12-24 hours.

-

Separation (Critical Step):

-

Acidify the mixture to pH 1.5 using 6 M HCl.

-

Extraction: Extract the mixture 3 times with Ethyl Acetate.

-

Aqueous Phase: Contains the hydrolyzed L-4-Br-Phe (can be recovered if needed).

-

Organic Phase: Contains the unreacted N-Acetyl-D-4-Br-Phe .

-

-

-

D-Isomer Recovery:

-

Dry the ethyl acetate layer (MgSO₄) and evaporate to obtain solid N-Acetyl-D-4-Br-Phe.

-

Hydrolysis: Reflux the solid in 2 M HCl for 2-3 hours to remove the acetyl group.

-

Neutralization: Neutralize with NH₄OH to pH 6.0 to precipitate the free amino acid.

-

Recrystallization: Recrystallize from hot water/ethanol to maximize enantiopurity.

-

Analytical Validation

To ensure "Trustworthiness" and "Self-Validation," every batch must be tested for Enantiomeric Excess (ee).

| Parameter | Method | Specification |

| Enantiomeric Excess (% ee) | Chiral HPLC (Crownpak CR(+) or Chirex 3126) | > 99.0% |

| Mobile Phase | Perchloric acid (pH 1.5) or CuSO₄/buffer | Isocratic flow |

| Detection | UV at 254 nm | Distinct separation of L and D peaks |

| Chemical Purity | 1H-NMR (D₂O/DCl) | Confirm absence of acetyl group (Method B) |

Troubleshooting & Optimization

-

Low Yield in Method A: Often due to poor racemization. Ensure pH is >8.0 or add a specific Hydantoin Racemase. Increase Mn²⁺ concentration if enzyme activity lags.

-

Low ee in Method B: The reaction may have proceeded past 50% (enzyme non-specificity). Stop the reaction slightly early (e.g., 45% conversion) to ensure the remaining D-substrate is pure, although this sacrifices yield.

-

Solubility Issues: 4-Bromo-phenylalanine derivatives are hydrophobic. Use co-solvents (5-10% DMSO or Methanol) if the enzyme tolerates it, but check activity first.

References

-

Hydantoinase Process Overview

-

D-Amino Acid Synthesis Review

-

Acylase Kinetic Resolution

- 4-Bromo-D-Phenylalanine Properties: Title: 4-Bromo-D-phenylalanine Product Inform

Sources

- 1. Advances in Enzymatic Synthesis of D-Amino Acids [mdpi.com]

- 2. US8765997B2 - Process for preparing 4-borono-L-phenylalanine - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Carbamoylases: characteristics and applications in biotechnological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I | Whitesides Research Group [gmwgroup.harvard.edu]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: Palladium-Catalyzed Modification of 4-Bromo-D-phenylalanine Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction: Precision Engineering of Biologics

The site-specific modification of proteins is a transformative tool in chemical biology and drug development, enabling the creation of precisely engineered therapeutics, diagnostics, and research probes.[1][2] The incorporation of unnatural amino acids (UAAs) with bioorthogonal functionalities into proteins provides a powerful handle for such modifications.[3][4][5] Among these, 4-Bromo-D-phenylalanine (4-Br-D-Phe) has emerged as a particularly versatile UAA.[6] Its aryl bromide moiety is a stable and efficient substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse array of chemical entities onto a protein scaffold under mild, biocompatible conditions.[7][8][9]

Palladium-catalyzed reactions are renowned for their efficiency and broad substrate scope in organic synthesis.[10][11][12] Their adaptation to biological systems has opened new avenues for creating sophisticated bioconjugates with enhanced therapeutic properties, novel imaging capabilities, and improved structural and functional characteristics.[13] This guide provides a comprehensive overview of the principles and protocols for the palladium-catalyzed modification of 4-Br-D-Phe residues in peptides and proteins, with a focus on Suzuki-Miyaura, Sonogashira, and Heck couplings.

The Foundation: Incorporating 4-Bromo-D-phenylalanine

The journey begins with the site-specific incorporation of 4-Br-D-Phe into the protein of interest. This is typically achieved using amber codon suppression technology. In this method, a unique codon (e.g., the UAG "stop" codon) is repurposed to encode the UAA. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with endogenous amino acids or tRNAs. The corresponding phenylpyruvic acid precursors can also be utilized for biosynthesis.[14][15]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the aryl bromide of 4-Br-D-Phe and a variety of organoboron compounds, most commonly boronic acids. [10][16][17]This reaction is highly valued for its mild conditions, tolerance of aqueous environments, and the commercial availability of a vast array of boronic acids. [9][17] Mechanism Insight: The reaction is initiated by the oxidative addition of the Pd(0) catalyst to the C-Br bond of the phenylalanine residue. [18]The resulting Pd(II) complex then undergoes transmetalation with a boronate species (formed by the activation of the boronic acid with a base), followed by reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. [16] Protocol: Suzuki-Miyaura Coupling on a 4-Br-D-Phe Containing Protein

Materials:

-

Protein containing 4-Br-D-Phe (in a suitable buffer, e.g., PBS, pH 7.4)

-

Boronic acid derivative (e.g., phenylboronic acid, fluorescent dye-boronic acid)

-

Palladium catalyst: A water-soluble palladium precatalyst is recommended. Pd(OAc)2 with a water-soluble phosphine ligand like TPPTS (3,3',3''-phosphanetriyltris(benzenesulfonic acid) trisodium salt) is a common choice.

-

Base: A mild, biocompatible base such as sodium bicarbonate or potassium phosphate.

-

Degassed buffer

Procedure:

-

In a reaction vessel, prepare a solution of the 4-Br-D-Phe containing protein to a final concentration of 10-50 µM in degassed buffer.

-

Add the boronic acid derivative to a final concentration of 10-20 equivalents relative to the protein.

-

In a separate tube, prepare the palladium catalyst solution by mixing Pd(OAc)2 and the water-soluble ligand in a 1:3 molar ratio in degassed buffer.

-

Initiate the reaction by adding the palladium catalyst to the protein/boronic acid mixture to a final concentration of 50-200 µM.

-

Add the base to a final concentration of 20-50 mM.

-

Incubate the reaction at a controlled temperature, typically ranging from 25°C to 37°C, for 2-12 hours with gentle agitation. [13]7. Monitor the reaction progress using techniques such as LC-MS or SDS-PAGE with fluorescent visualization if a fluorescent boronic acid was used.

-

Purify the modified protein using size-exclusion chromatography or affinity chromatography to remove excess reagents and the catalyst.

| Parameter | Recommended Range | Rationale |

| Protein Concentration | 10 - 50 µM | Balances reaction efficiency with protein stability. |

| Boronic Acid (equiv.) | 10 - 20 | Ensures sufficient driving force for the reaction. |

| Palladium Catalyst | 50 - 200 µM | Higher catalyst loading can improve yields but may impact protein integrity. |

| Base Concentration | 20 - 50 mM | Activates the boronic acid for transmetalation. |

| Temperature | 25 - 37 °C | Mild temperatures to preserve protein structure and function. [13] |

| Reaction Time | 2 - 12 hours | Dependent on the specific substrates and catalyst efficiency. |

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling enables the formation of a C-C bond between the 4-Br-D-Phe residue and a terminal alkyne. [19]This reaction is particularly useful for introducing bioorthogonal handles for subsequent "click" chemistry, or for attaching probes with unique spectroscopic properties. [20]While traditionally requiring a copper co-catalyst, modern methods have been developed that are copper-free, which is advantageous for biological applications to avoid potential cytotoxicity. [21][22] Mechanism Insight: The catalytic cycle is similar to the Suzuki coupling, but transmetalation occurs with a copper(I) acetylide (in the copper-catalyzed version) or directly with the deprotonated alkyne.

Protocol: Copper-Free Sonogashira Coupling on a 4-Br-D-Phe Containing Protein

Materials:

-

Protein containing 4-Br-D-Phe

-

Terminal alkyne

-

Palladium catalyst: A palladium complex with a bulky, electron-rich phosphine ligand that is effective in copper-free conditions.

-

Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Degassed buffer

Procedure:

-

Prepare a solution of the protein in degassed buffer.

-

Add the terminal alkyne (10-50 equivalents).

-

Add the palladium catalyst (e.g., prepared in situ from a Pd source and a suitable ligand) to a final concentration of 100-500 µM.

-

Add the base (e.g., TEA) to a final concentration of 50-100 mM.

-

Incubate at room temperature to 37°C for 4-16 hours.

-

Monitor and purify the product as described for the Suzuki-Miyaura coupling.

| Parameter | Recommended Range | Rationale |

| Alkyne (equiv.) | 10 - 50 | High excess is often needed to achieve good conversion. |

| Palladium Catalyst | 100 - 500 µM | Catalyst efficiency can be lower than in Suzuki coupling. |

| Base Concentration | 50 - 100 mM | Deprotonates the terminal alkyne. |

| Temperature | 25 - 37 °C | Maintains protein stability. |

| Reaction Time | 4 - 16 hours | Generally requires longer reaction times than Suzuki coupling. |

Heck Reaction: Forming C-C Bonds with Alkenes

The Heck reaction couples the 4-Br-D-Phe with an alkene to form a substituted alkene product. [23]This reaction is valuable for introducing vinyl groups that can participate in further chemical transformations or for attaching molecules with specific functionalities. Recent advancements have led to the development of DNA-compatible Heck reactions, highlighting its potential in biological systems. [23] Mechanism Insight: The Heck reaction proceeds through a different pathway after oxidative addition. It involves migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.

Protocol: Heck Coupling on a 4-Br-D-Phe Containing Protein

Materials:

-

Protein containing 4-Br-D-Phe

-

Alkene (e.g., acrylates, styrenes)

-

Palladium catalyst: Pd(OAc)2 or other suitable Pd(II) sources are often used.

-

Ligand: A phosphine ligand is typically required.

-

Base: An organic base such as triethylamine.

-

Degassed buffer, potentially with a co-solvent like DMF or DMSO to aid in substrate solubility.

Procedure:

-

Dissolve the protein in the reaction buffer.

-

Add the alkene (20-100 equivalents).

-

Add the palladium catalyst and ligand.

-

Add the base.

-

Incubate the reaction, which may require slightly elevated temperatures (e.g., 37-50°C) compared to Suzuki and Sonogashira couplings.

-

Monitor and purify the product.

Troubleshooting and Optimization

-

Low Conversion: Increase the concentration of the coupling partner, catalyst loading, or reaction time. Ensure all solutions are thoroughly degassed to prevent catalyst deactivation.

-

Protein Precipitation: Reduce the concentration of organic co-solvents, if used. Screen different buffer conditions and temperatures. Lowering the catalyst concentration may also be beneficial.

-

Non-specific Modification: Ensure the palladium catalyst and reaction conditions are selective for the aryl bromide. Control reactions with the wild-type protein (lacking 4-Br-D-Phe) should be performed to assess non-specific labeling.

Conclusion

The palladium-catalyzed modification of genetically encoded 4-Bromo-D-phenylalanine offers a precise and versatile platform for the chemical engineering of proteins. The ability to perform Suzuki-Miyaura, Sonogashira, and Heck couplings under biocompatible conditions opens up a vast chemical space for introducing novel functionalities. [7][9][24]This empowers researchers and drug developers to create next-generation bioconjugates with tailored properties for a wide range of applications, from targeted therapeutics to advanced molecular imaging agents.

References

- Anonymous. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. PubMed.

- Anonymous. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

- Anonymous. (n.d.). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. PUB - Publikationen an der Universität Bielefeld.

- Anonymous. (n.d.). Palladium Catalysts. Alfa Chemistry.

- Anonymous. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.

- Anonymous. (n.d.). Bioconjugation of Peptides by Palladium-Catalyzed C-C Cross-Coupling in Water. PubMed.

- Anonymous. (2025). Suzuki coupling for protein modification. ResearchGate.

- Anonymous. (n.d.). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. Benchchem.

- Anonymous. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.

- Anonymous. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org.

- Montua, N., Thye, P., Hartwig, P., Kühle, M., & Sewald, N. (2024). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. Angewandte Chemie International Edition, 63(5), e202314961.

- Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.

- Anonymous. (n.d.). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI.

- Anonymous. (n.d.). Site-Specific Protein Immobilization Using Unnatural Amino Acids. Bioconjugate Chemistry.

- Anonymous. (n.d.). Protein-Protein Cross-Coupling via Palladium-Protein Oxidative Addition Complexes from Cysteine Residues. PMC - NIH.

- Anonymous. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.

- Anonymous. (2023). Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries. PMC - NIH.

- Anonymous. (n.d.). Site-specific functionalization of proteins and their applications to therapeutic antibodies. Unknown Source.

- Anonymous. (n.d.). Palladium-Catalyzed Reactions. MDPI.

- Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.

- Anonymous. (2021). Convenient Genetic Encoding of Phenylalanine Derivatives through Their α-Keto Acid Precursors. MDPI.

- Anonymous. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

- Anonymous. (n.d.). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. MDPI.

- Anonymous. (2025). Site-Specific Protein Immobilization Using Unnatural Amino Acids. ResearchGate.

- Anonymous. (n.d.). 4-Bromo-D-phenylalanine. Chem-Impex.

- Sahu, M., & Sapkale, P. (n.d.).

- Anonymous. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing.

- Anonymous. (2021). Convenient Genetic Encoding of Phenylalanine Derivatives through Their α-Keto Acid Precursors. PubMed.

Sources

- 1. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [pub.uni-bielefeld.de]

- 9. researchgate.net [researchgate.net]

- 10. alfachemic.com [alfachemic.com]

- 11. mdpi.com [mdpi.com]

- 12. ijpcsonline.com [ijpcsonline.com]

- 13. Enzymatic Peptide and Protein Bromination: The BromoTrp Tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Convenient Genetic Encoding of Phenylalanine Derivatives through Their α-Keto Acid Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. mdpi.com [mdpi.com]

- 18. Protein-Protein Cross-Coupling via Palladium-Protein Oxidative Addition Complexes from Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 20. Bioconjugation of Peptides by Palladium-Catalyzed C-C Cross-Coupling in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 23. Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Preventing racemization of 4-Bromo-D-phenylalanine during synthesis

Technical Support Center: Preventing Racemization of 4-Bromo-D-Phenylalanine

Overview: The Electronic Sensitivity of 4-Br-D-Phe

Why is this specific amino acid problematic?

While Phenylalanine (Phe) is generally stable, 4-Bromo-D-phenylalanine (4-Br-D-Phe) presents a heightened risk of racemization due to the electronic properties of the bromine substituent. The bromine atom at the para position is electron-withdrawing (inductive effect,

The Result: The acidity of the

-

Mechanism: Higher acidity

Easier deprotonation by bases -

Consequence: Once the oxazolone forms, stereochemical information is lost. Re-opening this ring or re-protonating the enolate results in a racemic mixture (DL-4-Br-Phe).

Module 1: Critical Synthesis Protocols

Coupling Reagent Selection

Standard reagents like HBTU or HATU with DIPEA are high-risk for this residue.

| Reagent System | Risk Level | Recommendation | Mechanism of Protection |

| HATU / DIPEA | 🔴 High | AVOID | Strong base (DIPEA) + high reactivity promotes oxazolone formation before coupling. |

| DIC / Oxyma | 🟢 Safe | PREFERRED | Carbodiimide (DIC) with Oxyma Pure creates an acidic environment that suppresses oxazolone formation ( |

| COMU / Collidine | 🟢 Safe | ALTERNATIVE | Collidine (TMP) is a weak, sterically hindered base that cannot effectively deprotonate the |

Optimized Coupling Protocol (Fmoc-SPPS)

Use this protocol to couple 4-Br-D-Phe to the resin or growing peptide chain.

-

Pre-Cooling: Chill the reaction vessel and solvent (DMF/NMP) to 0°C before adding reagents.

-

Activation:

-

Dissolve 4-Br-D-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

-

Add DIC (3.0 eq).

-

Crucial: Allow pre-activation for only 2–3 minutes at 0°C. Long pre-activation increases racemization risk.

-

-

Coupling:

-

Add the pre-activated mixture to the resin.

-

Allow to warm to room temperature naturally.

-

Coupling time: 45–60 minutes . Do not extend overnight.

-

-

Base Usage: If using uronium salts (COMU/HATU), replace DIPEA with 2,4,6-Trimethylpyridine (Collidine) .

Deprotection Strategy

Removing the Fmoc group from 4-Br-D-Phe is the second risk point.

-

Standard: 20% Piperidine in DMF.

-

Risk Mitigation: Add 0.1 M HOBt to the deprotection cocktail. The acidity of HOBt buffers the piperidine, preventing the "back-biting" or direct enolization of the sensitive 4-Br-D-Phe residue anchored to the resin.

Module 2: Visualizing the Racemization Pathway

The following diagram illustrates the kinetic competition between safe coupling and racemization.

Figure 1: The kinetic competition between direct coupling (Green) and oxazolone formation (Red). Using weak bases (Collidine) or acidic additives (Oxyma) blocks the red pathway.

Module 3: Analytical Verification (Marfey's Method)

Standard C18 HPLC cannot separate D/L enantiomers. You must use Marfey’s Reagent (FDAA) to create diastereomers that separate on standard columns.

Protocol:

-

Hydrolysis: Hydrolyze a small peptide sample (

HCl, 110°C, 24h) to free the amino acids. Evaporate HCl completely. -

Derivatization:

-

Resuspend residue in 50

L water. -

Add 100

L 1% FDAA (in acetone). -

Add 20

L 1M NaHCO -

Heat at 40°C for 1 hour .

-

-

Quenching: Add 10

L 2M HCl to stop the reaction. -

Analysis: Inject onto a standard C18 HPLC column.

-

Elution Order: The L-isomer derivative typically elutes before the D-isomer derivative.

-

Detection: Monitor UV at 340 nm .

-

Module 4: Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Double peaks in HPLC (Split peak) | Racemization occurred (~50:50 mix). | Switch coupling reagents to DIC/Oxyma . Ensure temperature was 0°C during activation. |

| Small "shoulder" peak (<5%) | Minor racemization (Epimerization). | Replace DIPEA with Collidine . Reduce pre-activation time to <2 mins. |

| Low Yield | Inefficient coupling due to steric bulk of Br. | Double coupling (2x 45 min) rather than extending single coupling time. |

| Fmoc removal slow | Steric hindrance of Br group. | Use 20% Piperidine + 0.1M DBU (Caution: DBU is risky) only if strictly necessary; otherwise, extend Piperidine time slightly. |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

Steinauer, R., et al. (2025). Racemization of Phenylglycine and Derivatives: Mechanisms and Mitigation. Journal of Peptide Science.

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7]

-

Sigma-Aldrich. (2024). Marfey's Reagent Protocol and Application Guide.

-

Biotage. (2024). Strategies for Preventing Racemization in Peptide Synthesis. Biotage Knowledge Base.

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]

Storage stability and degradation of 4-Bromo-D-phenylalanine powder

A comprehensive guide to the storage, stability, and degradation of 4-Bromo-D-phenylalanine powder for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide has been developed to provide in-depth technical support for users of 4-Bromo-D-phenylalanine. This non-natural amino acid is a critical building block in peptide synthesis and drug discovery, and understanding its stability is paramount for reproducible and reliable experimental outcomes. This document provides troubleshooting guidance and frequently asked questions to address common challenges encountered during its handling and use.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with 4-Bromo-D-phenylalanine, providing potential causes and actionable solutions.

Issue 1: Inconsistent analytical results (e.g., HPLC purity, concentration) for the same batch of 4-Bromo-D-phenylalanine powder.

-

Potential Cause 1: Improper Storage and Handling. 4-Bromo-D-phenylalanine is susceptible to degradation if not stored correctly. Exposure to light, moisture, and elevated temperatures can lead to the formation of impurities.

-

Solution: Always store the powder in a tightly sealed, opaque container in a desiccator at the recommended temperature. For short-term storage (up to 4 weeks), 2-8°C is acceptable. For long-term storage, temperatures of -20°C or lower are recommended.[1] Before use, allow the container to equilibrate to room temperature before opening to prevent condensation.

-

-

Potential Cause 2: Non-validated Analytical Method. The HPLC method being used may not be stability-indicating, meaning it cannot separate the intact 4-Bromo-D-phenylalanine from its degradation products.

-

Solution: Develop and validate a stability-indicating HPLC method. This involves subjecting a sample of 4-Bromo-D-phenylalanine to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate potential impurities.[2][3] The HPLC method is then optimized to ensure baseline separation of the parent peak from all degradation product peaks.

-

-

Potential Cause 3: Inconsistent Sample Preparation. Variability in sample dissolution time, solvent, or sonication can lead to incomplete solubilization or degradation during preparation.

-

Solution: Standardize the sample preparation protocol. Use a consistent, high-purity solvent and a fixed procedure for dissolution. If the compound is difficult to dissolve, gentle warming or sonication can be used, but the duration should be minimized and controlled to prevent degradation.

-

Issue 2: Appearance of unknown peaks in the HPLC chromatogram of a freshly prepared 4-Bromo-D-phenylalanine solution.

-

Potential Cause 1: Degradation in Solution. 4-Bromo-D-phenylalanine, like many amino acids, is less stable in solution than in its solid form. The solvent, pH, and presence of light can all contribute to degradation.

-

Solution: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be stored, it is best prepared in a dry organic solvent and stored in aliquots at -20°C or -80°C for no more than a few weeks.[4] Avoid repeated freeze-thaw cycles.

-

-

Potential Cause 2: Contaminated Solvent or Glassware. Impurities in the solvent or residues on the glassware can react with 4-Bromo-D-phenylalanine.

-